molecular formula C26H38N2O2 B4652014 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one

Katalognummer B4652014
Molekulargewicht: 410.6 g/mol
InChI-Schlüssel: ZXGJYVCSCCHJLY-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one, also known as EM-652 or Andarine, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential therapeutic applications. This compound is structurally similar to testosterone, but it is designed to target specific tissues in the body, such as bone and muscle, while minimizing the side effects associated with traditional androgen therapy.

Wirkmechanismus

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one works by binding to androgen receptors in specific tissues, such as bone and muscle, and activating them to promote anabolic effects. Unlike traditional androgen therapy, which can have systemic effects and cause unwanted side effects, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one is designed to target specific tissues in the body, minimizing the risk of adverse events.
Biochemical and Physiological Effects:
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has been shown to increase bone mineral density and muscle mass in preclinical studies. Additionally, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has also been shown to reduce fat mass, which may be beneficial in the treatment of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has several advantages for use in lab experiments, including its selectivity for specific tissues and its ability to promote anabolic effects without causing unwanted side effects. However, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one is still a relatively new compound, and more research is needed to fully understand its safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for research on 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one, including its use in the treatment of muscle wasting, osteoporosis, and neurodegenerative diseases. Additionally, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one may have applications in the treatment of obesity and metabolic disorders. Further research is needed to fully understand the potential therapeutic benefits of 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one and to develop safe and effective treatment protocols.

Wissenschaftliche Forschungsanwendungen

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has been studied for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia. In preclinical studies, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has been shown to increase bone mineral density and muscle mass, while reducing fat mass. Additionally, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O2/c1-5-28-15-18(16(2)27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h12,15,19-23,29H,5-11,13-14H2,1-4H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJYVCSCCHJLY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\2/CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-[(Z)-1-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methylidene]-3-hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[A]phenanthren-17(2H,6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Reactant of Route 2
Reactant of Route 2
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Reactant of Route 3
Reactant of Route 3
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Reactant of Route 4
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Reactant of Route 5
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Reactant of Route 6
Reactant of Route 6
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.